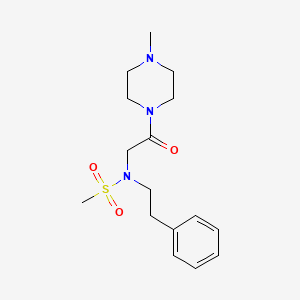
2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-(2-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-(2-ethoxyphenyl)acetamide, also known as CBBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. CBBS is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Mécanisme D'action
2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-(2-ethoxyphenyl)acetamide exerts its biological effects by inhibiting the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. CA IX plays a crucial role in maintaining the pH balance in cancer cells, and its inhibition by 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-(2-ethoxyphenyl)acetamide leads to the acidification of the intracellular environment, which ultimately leads to the death of cancer cells. 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-(2-ethoxyphenyl)acetamide also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-(2-ethoxyphenyl)acetamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, reduce pain in animal models, and exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-(2-ethoxyphenyl)acetamide has also been shown to inhibit the activity of CA IX, leading to the acidification of the intracellular environment and the death of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-(2-ethoxyphenyl)acetamide is its potential use as an anticancer agent. Its ability to inhibit the activity of CA IX, a target that is overexpressed in many types of cancer cells, makes it a promising candidate for further development as an anticancer drug. However, there are also limitations to using 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-(2-ethoxyphenyl)acetamide in lab experiments. One of the main limitations is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-(2-ethoxyphenyl)acetamide. One potential direction is the development of 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-(2-ethoxyphenyl)acetamide as an anticancer drug. Further studies are needed to determine the efficacy and safety of 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-(2-ethoxyphenyl)acetamide in animal models and clinical trials. Another potential direction is the study of 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-(2-ethoxyphenyl)acetamide as an analgesic, as it has been shown to reduce pain in animal models. Additionally, further studies are needed to determine the potential of 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-(2-ethoxyphenyl)acetamide as an anti-inflammatory agent and its potential use in other disease states.
Méthodes De Synthèse
2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-(2-ethoxyphenyl)acetamide has been synthesized using various methods, including the reaction of 4-bromo-N-cyclohexylbenzenesulfonamide with 2-ethoxyacetyl chloride in the presence of triethylamine. Another method involves the reaction of 4-bromo-N-cyclohexylbenzenesulfonamide with 2-ethoxyphenylacetic acid in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The synthesis of 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-(2-ethoxyphenyl)acetamide has also been achieved using a one-pot reaction of 4-bromo-N-cyclohexylbenzenesulfonamide, 2-ethoxyphenylacetic acid, and triethylamine in the presence of N,N'-dicyclohexylcarbodiimide.
Applications De Recherche Scientifique
2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-(2-ethoxyphenyl)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-(2-ethoxyphenyl)acetamide has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-(2-ethoxyphenyl)acetamide has been studied for its potential use as an analgesic, as it has been shown to reduce pain in animal models.
Propriétés
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-17-10-12-18(13-11-17)16(20)14-19(23(2,21)22)9-8-15-6-4-3-5-7-15/h3-7H,8-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCIDXIAOVYRLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Methyl-piperazin-1-yl)-2-oxo-ethyl]-N-phenethyl-methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



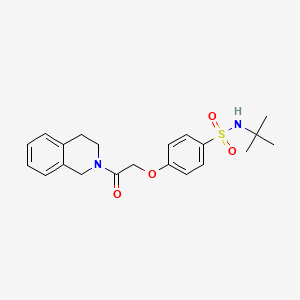
![N'-cycloheptylidene-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7694022.png)
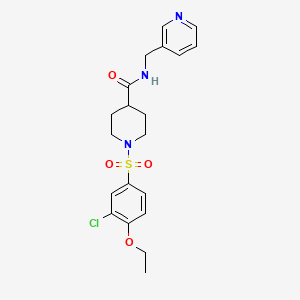

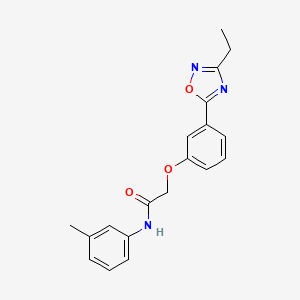


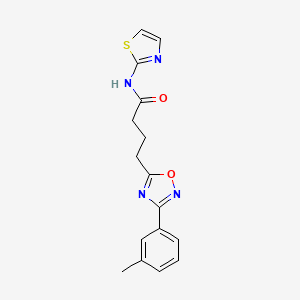
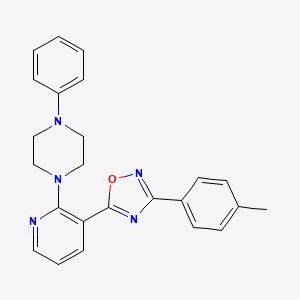
![N-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7694065.png)

![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7694074.png)